molecular formula C6H14BrNO2 B14302278 1-methylpiperidine-3,3-diol Hydrobromide CAS No. 114506-99-9

1-methylpiperidine-3,3-diol Hydrobromide

Cat. No.: B14302278
CAS No.: 114506-99-9
M. Wt: 212.08 g/mol
InChI Key: FDRAZNYIWJFKIW-UHFFFAOYSA-N
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Description

1-Methylpiperidine-3,3-diol Hydrobromide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their significant roles in pharmaceuticals and organic synthesis. This compound is characterized by the presence of a methyl group at the nitrogen atom and two hydroxyl groups at the third carbon atom, along with a hydrobromide salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-3,3-diol Hydrobromide can be synthesized through various methods. One common approach involves the hydrogenation of pyridine derivatives in the presence of a catalyst such as molybdenum disulfide. Another method includes the reduction of diketones using reducing agents like sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methylpiperidine-3,3-diol Hydrobromide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The hydroxyl groups can be substituted with halides or other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted piperidines, piperidinones, and other heterocyclic compounds .

Scientific Research Applications

1-Methylpiperidine-3,3-diol Hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methylpiperidine-3,3-diol Hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The hydroxyl groups play a crucial role in its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Piperidine: A basic six-membered heterocyclic amine.

    Pyrrolidine: A five-membered ring analog of piperidine.

    Piperazine: A six-membered ring with two nitrogen atoms.

Uniqueness: 1-Methylpiperidine-3,3-diol Hydrobromide is unique due to the presence of two hydroxyl groups at the third carbon atom, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and contributes to its specific reactivity and applications .

Properties

CAS No.

114506-99-9

Molecular Formula

C6H14BrNO2

Molecular Weight

212.08 g/mol

IUPAC Name

1-methylpiperidine-3,3-diol;hydrobromide

InChI

InChI=1S/C6H13NO2.BrH/c1-7-4-2-3-6(8,9)5-7;/h8-9H,2-5H2,1H3;1H

InChI Key

FDRAZNYIWJFKIW-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)(O)O.Br

Origin of Product

United States

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